![molecular formula C18H21FN2O B2951352 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine CAS No. 65214-80-4](/img/structure/B2951352.png)
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine
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Overview
Description
This compound is a piperazine derivative . Piperazines are involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in several studies . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring connected to a diphenylmethane with two fluorine atoms at para-positions . The InChI code for this compound is 1S/C18H21FN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.38 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Synthesis of Biologically Active Molecules
This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it is involved in creating chemokine antagonists, which are crucial in modulating immune responses and have potential therapeutic applications in treating inflammatory diseases .
Development of Anti-Cancer Agents
Researchers utilize 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine in the synthesis of pyrido[1,2-a]benzimidazoles. These compounds exhibit cytotoxic properties and are studied for their potential use as anti-cancer agents, particularly in targeting resistant cancer cell lines .
Neurological Research
The compound is used in the development of pyrimidine derivatives that act as cholinesterase inhibitors. These inhibitors are significant in neurological research, especially for treating neurodegenerative diseases like Alzheimer’s, as they can reduce the aggregation of amyloid-beta peptides .
Pharmacological Studies
As a major metabolite of niaparazine, a sedative and hypnotic drug, this compound is essential in pharmacological studies to understand drug metabolism and the effects of metabolites on the human body .
Material Science
In material science, this compound’s unique structure allows for the exploration of its properties in creating new materials with potential applications in electronics, photonics, and as sensors .
Chemical Synthesis Research
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine is also used in chemical synthesis research for constructing complex organic molecules. Its structure provides a versatile framework for introducing various functional groups and building complex architectures .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatography and mass spectrometry to identify and quantify similar compounds in complex mixtures .
Drug Discovery
Lastly, it plays a role in drug discovery as a scaffold for generating libraries of compounds. These libraries can be screened for a wide range of biological activities, leading to the identification of new drug candidates .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been involved in the synthesis of biologically active molecules including chemokine antagonists and pyrimidine derivatives .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit cholinesterase and aβ-aggregation .
Biochemical Pathways
Related compounds have been associated with cytotoxic and antiplasmodial activity, suggesting potential involvement in pathways related to cell death and parasite infection .
Result of Action
Compounds with similar structures have shown strong activities in certain biological assays .
properties
IUPAC Name |
1-[(4-fluorophenyl)-(4-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVBLLWAMLAJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine |
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